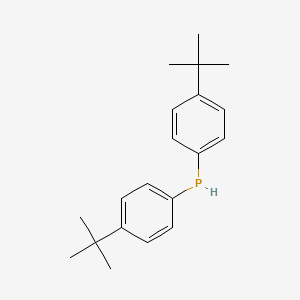
Bis(4-tert-butylphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-tert-butylphenyl)phosphane: is an organophosphorus compound characterized by the presence of two 4-tert-butylphenyl groups attached to a phosphorus atom. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical applications due to their unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-tert-butylphenyl)phosphane typically involves the reaction of 4-tert-butylphenylmagnesium bromide with phosphorus trichloride. The reaction proceeds under controlled conditions to ensure the selective formation of the desired phosphane. The general reaction can be represented as follows:
2C6H4(C(CH3)3)MgBr+PCl3→(C6H4(C(CH3)3))2PCl+2MgBrCl
The intermediate product, this compound chloride, is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Bis(4-tert-butylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coordination: this compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Halogenating agents such as chlorine or bromine are often used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products:
Oxidation: this compound oxide.
Substitution: Various substituted phosphines depending on the substituent introduced.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Chemistry: Bis(4-tert-butylphenyl)phosphane is widely used as a ligand in transition metal catalysis. Its steric and electronic properties make it suitable for various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine: In biological research, this compound derivatives are explored for their potential as enzyme inhibitors and therapeutic agents. Their ability to interact with biological molecules opens avenues for drug development.
Industry: The compound is used in the production of polymers and materials with enhanced stability and performance. It serves as an antioxidant and stabilizer in polymer manufacturing, ensuring the longevity and durability of the final products.
Mechanism of Action
The mechanism of action of Bis(4-tert-butylphenyl)phosphane involves its ability to donate electron density to transition metals, forming stable complexes. These complexes facilitate various catalytic processes by providing a suitable environment for the reaction to occur. The molecular targets include transition metal centers, where the phosphane ligand coordinates and stabilizes the metal in its active form.
Comparison with Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups attached to phosphorus.
Tris(2,4-di-tert-butylphenyl)phosphite: A related compound with three 2,4-di-tert-butylphenyl groups.
Uniqueness: Bis(4-tert-butylphenyl)phosphane is unique due to the presence of the bulky 4-tert-butylphenyl groups, which provide significant steric hindrance. This steric effect influences the reactivity and selectivity of the compound in various chemical reactions, making it distinct from other tertiary phosphines.
Properties
CAS No. |
29949-65-3 |
|---|---|
Molecular Formula |
C20H27P |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
bis(4-tert-butylphenyl)phosphane |
InChI |
InChI=1S/C20H27P/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6/h7-14,21H,1-6H3 |
InChI Key |
OQECHGHHTSIGDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)PC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















